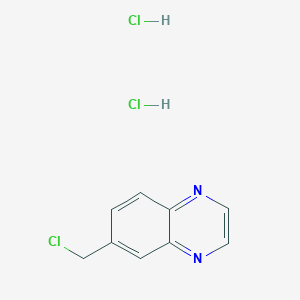

6-(Chloromethyl)quinoxaline dihydrochloride

CAS No.:

Cat. No.: VC13636260

Molecular Formula: C9H9Cl3N2

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Cl3N2 |

|---|---|

| Molecular Weight | 251.5 g/mol |

| IUPAC Name | 6-(chloromethyl)quinoxaline;dihydrochloride |

| Standard InChI | InChI=1S/C9H7ClN2.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6H2;2*1H |

| Standard InChI Key | UTUWAMDGUDHIGL-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=CN=C2C=C1CCl.Cl.Cl |

| Canonical SMILES | C1=CC2=NC=CN=C2C=C1CCl.Cl.Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

The IUPAC name for 6-(chloromethyl)quinoxaline dihydrochloride is 6-(chloromethyl)quinoxaline; dihydrochloride, with the canonical SMILES representation C1=CC2=NC=CN=C2C=C1CCl.Cl.Cl. The compound crystallizes as a hydrochloride salt to enhance stability and solubility in polar solvents. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₃N₂ |

| Molecular Weight | 251.5 g/mol |

| Purity | ≥95% |

| Storage Conditions | 2–8°C, dry, inert atmosphere |

The chloromethyl group at the 6-position introduces steric and electronic effects that influence reactivity. For instance, the electron-withdrawing chlorine atom polarizes the adjacent methylene group, enhancing its susceptibility to nucleophilic attack .

Synthesis and Reaction Chemistry

Comparative Analysis with Brominated Analogues

The brominated counterpart, 6-(bromomethyl)quinoxaline, is synthesized via radical bromination of 6-methylquinoxaline using N-bromosuccinimide (NBS) and benzoyl peroxide . For example, refluxing 6-methylquinoxaline with NBS in carbon tetrachloride yields 6-(bromomethyl)quinoxaline in 35–77% yield . While bromination offers higher reactivity, the chlorinated derivative provides cost advantages and reduced toxicity in downstream applications .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The chloromethyl group in 6-(chloromethyl)quinoxaline dihydrochloride serves as a handle for introducing functional groups. For instance, nucleophilic displacement with amines produces aminomethyl derivatives, which are precursors to kinase inhibitors and antimicrobial agents . A representative reaction is:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume